Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one
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Overview
Description
Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one is a heterocyclic organic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile can be employed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
Uniqueness: Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H12N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
CRYMABXXBCKOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CNC2=O)NC1 |
Origin of Product |
United States |
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